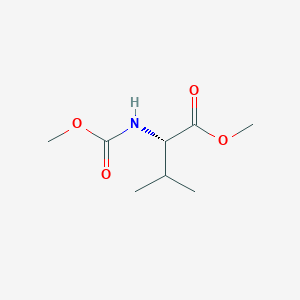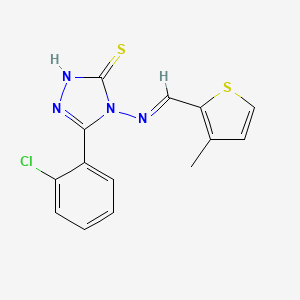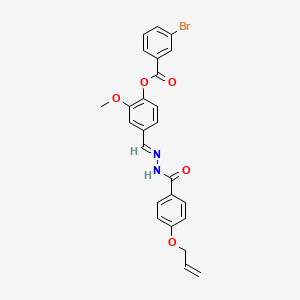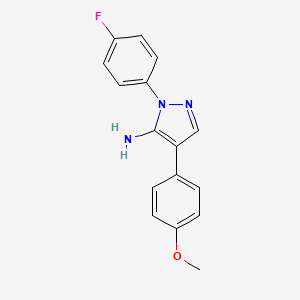
Methyl (methoxycarbonyl)-L-valinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methoxycarbonyl-L-Valine Methyl Ester, AldrichCPR, is a chemical compound with the empirical formula C8H15NO4. It is a derivative of L-valine, an essential amino acid, and is often used in various chemical and biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxycarbonyl-L-Valine Methyl Ester typically involves the esterification of L-valine with methanol in the presence of a catalyst. The reaction conditions often include:
Temperature: Room temperature to 60°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol or other alcohols
Industrial Production Methods
Industrial production methods for N-methoxycarbonyl-L-Valine Methyl Ester may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-methoxycarbonyl-L-Valine Methyl Ester can undergo various chemical reactions, including:
Hydrolysis: Conversion to L-valine and methanol in the presence of water and an acid or base.
Substitution: Reaction with nucleophiles to replace the methoxycarbonyl group.
Oxidation and Reduction: Although less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: L-valine and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-methoxycarbonyl-L-Valine Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Utilized in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Employed in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-methoxycarbonyl-L-Valine Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic hydrolysis, leading to the release of L-valine and methanol, which can then participate in further biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-ethoxycarbonyl-L-Valine-OH
- N-Methyl-L-valine
- N-CARBOBENZYLOXYLGLYCYL-L-VALINE
- N- (tert-Butoxycarbonyl)-L-valine methyl ester
- N-BENZYLOXYCARBONYL-L-ISOLEUCYL-L-VALINE
Uniqueness
N-methoxycarbonyl-L-Valine Methyl Ester is unique due to its specific methoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Propiedades
Fórmula molecular |
C8H15NO4 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
methyl (2S)-2-(methoxycarbonylamino)-3-methylbutanoate |
InChI |
InChI=1S/C8H15NO4/c1-5(2)6(7(10)12-3)9-8(11)13-4/h5-6H,1-4H3,(H,9,11)/t6-/m0/s1 |
Clave InChI |
QWGFBSMKDNXREL-LURJTMIESA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)OC)NC(=O)OC |
SMILES canónico |
CC(C)C(C(=O)OC)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043712.png)

![alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine](/img/structure/B12043721.png)

![methyl 4-{[(4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B12043726.png)

![N,N-dimethyl-4-[(E)-2-(1-methyl-2,1-benzoxazol-1-ium-3-yl)ethenyl]aniline;perchlorate](/img/structure/B12043729.png)

![8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043745.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B12043754.png)
![tert-butyl N-[3-(hydroxymethyl)-4-methylphenyl]carbamate](/img/structure/B12043756.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12043762.png)
